

Comparative Analysis of the Antifungal Activity of Isoxazole-Based Compounds

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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550

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The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. Isoxazole-based compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including promising antifungal properties. This guide provides a comparative analysis of the *in vitro* antifungal activity of various isoxazole derivatives, supported by experimental data and detailed methodologies to aid in the research and development of new antifungal therapies.

Quantitative Antifungal Activity of Isoxazole Derivatives

The antifungal efficacy of isoxazole-based compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several isoxazole derivatives against clinically relevant fungal species.

Compound ID/Name	Fungal Species	MIC (μ g/mL)	Reference
PUB14	Candida albicans	Not specified, but showed strong anti-Candida properties	[1]
PUB17	Candida albicans	Not specified, but exhibited antifungal properties	[1]
10a (dihydroisoxazole)	Candida glabrata (azole-resistant)	2-8	[2]
10b (dihydroisoxazole)	Aspergillus fumigatus	62	[2]
10c (dihydroisoxazole)	Candida albicans	2	[2]
10c (dihydroisoxazole)	Candida glabrata (azole-resistant)	2	[2]
11a (isoxazole)	Candida glabrata (azole-resistant)	8	[2]
11b (isoxazole)	Candida glabrata (azole-resistant)	62	[2]
11c (isoxazole)	Candida albicans	2	[2]
11c (isoxazole)	Candida glabrata (azole-resistant)	2	[2]
11d (isoxazole)	Candida glabrata (azole-resistant)	>250	[2]
Compound 5n	Rhizoctonia solani	4.43 (ED ₅₀)	[3]
Compound 5p	Fusarium fujikuroi	6.7 (ED ₅₀)	[3]
Compound a6	Candida albicans	0.0313 (MIC ₈₀)	[4]
Compound a6	Candida parapsilosis	0.0313 (MIC ₈₀)	[4]

Compound a6	Fluconazole-resistant Candida isolates	8-16 (MIC ₈₀)	[4]
Compound a9	Fluconazole-resistant Candida isolates	8-16 (MIC ₈₀)	[4]
Compound a12	Fluconazole-resistant Candida isolates	8-16 (MIC ₈₀)	[4]
Compound a13	Fluconazole-resistant Candida isolates	8-16 (MIC ₈₀)	[4]
Compound a14	Fluconazole-resistant Candida isolates	8-16 (MIC ₈₀)	[4]
MMV688766	Candida auris	Potent fungicidal activity	[5]

Experimental Protocols

A standardized approach to determining antifungal activity is crucial for the comparison of results across different studies. The following are detailed methodologies for key experiments cited in the evaluation of isoxazole-based compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30-35°C for 24-48 hours.
- A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which is equivalent to approximately $1-5 \times 10^6$ CFU/mL. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Microdilution Plates:

- The isoxazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the appropriate broth medium (e.g., RPMI-1640).
- Each well will contain a final volume of 100 μ L, with decreasing concentrations of the test compound.

3. Inoculation and Incubation:

- Each well is inoculated with 100 μ L of the prepared fungal suspension, resulting in a final volume of 200 μ L.
- The final inoculum concentration should be approximately $0.5-2.5 \times 10^3$ CFU/mL.
- The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the effect of the compounds on the viability of mammalian cell lines, such as HeLa cells, to evaluate their potential toxicity.

1. Cell Culture and Seeding:

- HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Cells are seeded into 96-well plates at a density of approximately 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

- The isoxazole compounds are dissolved and serially diluted in the cell culture medium.
- The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds.
- The plates are incubated for a specified period, typically 24 to 72 hours.

3. MTT Addition and Incubation:

- After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
- The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

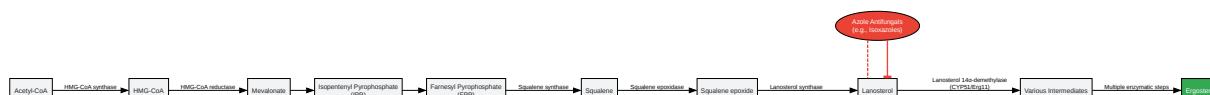
- The percentage of cell viability is calculated relative to the untreated control cells. The IC_{50} value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Many azole-based antifungal agents, a class to which isoxazoles are related, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [3] The primary target of these compounds is the enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death.

Fungal Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the target of many azole antifungals.



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